Cas no 2248406-81-5 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(3-chlorophenyl)-1H-imidazole-4-carboxylate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(3-chlorophenyl)-1H-imidazole-4-carboxylate structure
2248406-81-5 structure
商品名:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(3-chlorophenyl)-1H-imidazole-4-carboxylate
CAS番号:2248406-81-5
MF:C18H10ClN3O4
メガワット:367.742702960968
CID:5963913
PubChem ID:165858027

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(3-chlorophenyl)-1H-imidazole-4-carboxylate 化学的及び物理的性質

名前と識別子

    • 2248406-81-5
    • EN300-6519616
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(3-chlorophenyl)-1H-imidazole-4-carboxylate
    • インチ: 1S/C18H10ClN3O4/c19-11-4-3-5-12(8-11)21-9-15(20-10-21)18(25)26-22-16(23)13-6-1-2-7-14(13)17(22)24/h1-10H
    • InChIKey: GIQSODWMXOFIDL-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=CC(=C1)N1C=NC(C(=O)ON2C(C3C=CC=CC=3C2=O)=O)=C1

計算された属性

  • せいみつぶんしりょう: 367.0359835g/mol
  • どういたいしつりょう: 367.0359835g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 26
  • 回転可能化学結合数: 4
  • 複雑さ: 577
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 81.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.4

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(3-chlorophenyl)-1H-imidazole-4-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6519616-0.25g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(3-chlorophenyl)-1H-imidazole-4-carboxylate
2248406-81-5 95.0%
0.25g
$985.0 2025-03-14
Enamine
EN300-6519616-10.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(3-chlorophenyl)-1H-imidazole-4-carboxylate
2248406-81-5 95.0%
10.0g
$4606.0 2025-03-14
Enamine
EN300-6519616-2.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(3-chlorophenyl)-1H-imidazole-4-carboxylate
2248406-81-5 95.0%
2.5g
$2100.0 2025-03-14
Enamine
EN300-6519616-0.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(3-chlorophenyl)-1H-imidazole-4-carboxylate
2248406-81-5 95.0%
0.5g
$1027.0 2025-03-14
Enamine
EN300-6519616-0.05g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(3-chlorophenyl)-1H-imidazole-4-carboxylate
2248406-81-5 95.0%
0.05g
$900.0 2025-03-14
Enamine
EN300-6519616-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(3-chlorophenyl)-1H-imidazole-4-carboxylate
2248406-81-5 95.0%
1.0g
$1070.0 2025-03-14
Enamine
EN300-6519616-0.1g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(3-chlorophenyl)-1H-imidazole-4-carboxylate
2248406-81-5 95.0%
0.1g
$943.0 2025-03-14
Enamine
EN300-6519616-5.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(3-chlorophenyl)-1H-imidazole-4-carboxylate
2248406-81-5 95.0%
5.0g
$3105.0 2025-03-14

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(3-chlorophenyl)-1H-imidazole-4-carboxylate 関連文献

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(3-chlorophenyl)-1H-imidazole-4-carboxylateに関する追加情報

Comprehensive Analysis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(3-chlorophenyl)-1H-imidazole-4-carboxylate (CAS No. 2248406-81-5)

The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(3-chlorophenyl)-1H-imidazole-4-carboxylate (CAS No. 2248406-81-5) is a highly specialized organic molecule with a unique structural framework. Its chemical name reflects the presence of a 1H-isoindole core fused with a 1H-imidazole ring, further functionalized with a 3-chlorophenyl group and a carboxylate ester. This combination of heterocyclic and aromatic moieties makes it a subject of interest in pharmaceutical and materials science research.

Recent advancements in heterocyclic chemistry have highlighted the importance of compounds like 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(3-chlorophenyl)-1H-imidazole-4-carboxylate due to their potential applications in drug discovery. Researchers are particularly intrigued by its structural similarity to known bioactive molecules, which could pave the way for novel therapeutic agents. The 3-chlorophenyl substituent, for instance, is often associated with enhanced binding affinity in target proteins, a feature highly sought after in medicinal chemistry.

From a synthetic perspective, the compound's CAS No. 2248406-81-5 serves as a critical identifier for researchers and regulatory bodies. Its intricate structure requires precise synthetic protocols, often involving multi-step reactions to achieve high purity. The 1H-imidazole-4-carboxylate moiety, in particular, is a versatile intermediate for further derivatization, enabling the creation of libraries of analogs for structure-activity relationship (SAR) studies.

In the context of current trends, the demand for heterocyclic compounds with pharmacological potential has surged, driven by the need for new treatments for diseases such as cancer and infectious diseases. The 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl group, for example, is reminiscent of phthalimide derivatives, which have demonstrated anti-inflammatory and immunomodulatory properties. This has led to increased searches for "isoindole derivatives in drug development" and "imidazole-based therapeutics" across scientific databases and AI-driven platforms.

Another area of interest is the compound's potential role in material science. The conjugated system formed by the 1H-isoindole and 1H-imidazole rings could exhibit unique electronic properties, making it a candidate for organic semiconductors or light-emitting diodes (OLEDs). Such applications align with the growing focus on sustainable and energy-efficient technologies, a topic frequently searched in academic and industrial circles.

For researchers handling CAS No. 2248406-81-5, it is essential to note the compound's stability under various conditions. While not classified as hazardous, proper storage in a cool, dry environment is recommended to maintain its integrity. Analytical techniques such as NMR, HPLC, and mass spectrometry are typically employed to confirm its identity and purity, ensuring reproducibility in experimental settings.

In summary, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(3-chlorophenyl)-1H-imidazole-4-carboxylate represents a fascinating intersection of chemistry and applied science. Its structural complexity and functional diversity make it a valuable subject for ongoing research, particularly in fields prioritizing innovation and sustainability. As the scientific community continues to explore its potential, this compound is likely to remain a focal point in both academic and industrial discussions.

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